3-[4-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile
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Overview
Description
3-[4-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile is a compound that features a trifluoromethyl group attached to an imidazole ring, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions to achieve the desired substitution . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-[4-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile may involve more scalable and cost-effective methods. These methods could include the use of continuous flow reactors and optimized catalysts to enhance the yield and purity of the compound. The choice of reagents and reaction conditions is crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group and the benzonitrile moiety can participate in substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-[4-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 3-[4-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The imidazole ring can participate in hydrogen bonding and other non-covalent interactions, further contributing to the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)benzonitrile: Similar structure but lacks the imidazole ring.
4-(trifluoromethyl)benzonitrile: Similar structure but with the trifluoromethyl group in a different position.
Uniqueness
3-[4-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile is unique due to the presence of both the trifluoromethyl group and the imidazole ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and as a valuable tool in various research applications.
Properties
IUPAC Name |
3-[5-(trifluoromethyl)-1H-imidazol-2-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3/c12-11(13,14)9-6-16-10(17-9)8-3-1-2-7(4-8)5-15/h1-4,6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBRONOZFLJSAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(N2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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